1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-ol
Description
1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-ol is a cyclobutanol derivative featuring a pyrrolidine substituent attached via a methylene bridge to the cyclobutane ring. The cyclobutane ring introduces significant ring strain, which may enhance reactivity compared to larger cycloalkanes like cyclopentane or cyclohexane derivatives . Pyrrolidine, a five-membered secondary amine, contributes to solubility and hydrogen-bonding capabilities, making this compound a candidate for drug discovery or catalytic applications.
Properties
IUPAC Name |
1-(pyrrolidin-1-ylmethyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-9(4-3-5-9)8-10-6-1-2-7-10/h11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFQDWINIPUHSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2(CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-ol can be synthesized through several synthetic routes. One common method involves the reaction of cyclobutanone with pyrrolidine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically proceeds under mild conditions, often at room temperature, to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as chromium(VI) oxide or Dess-Martin periodinane can be used to oxidize the alcohol group to a ketone.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Cyclobutanone derivatives
Reduction: Cyclobutanol derivatives
Substitution: Alkylated cyclobutanol derivatives
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- IUPAC Name : 1-(pyrrolidin-1-ylmethyl)cyclobutan-1-ol
- Molecular Formula : C9H17NO
- Molecular Weight : 157.24 g/mol
- Purity : 95% .
Potential Therapeutic Uses
This compound has shown promise in various therapeutic areas due to its structural properties. Its applications include:
- CNS Activity : Preliminary studies suggest that this compound may exhibit central nervous system (CNS) effects, making it a candidate for further research into treatments for neurological disorders.
- Analgesic Properties : There is potential for this compound to act as an analgesic, which could be beneficial in pain management therapies.
Case Studies and Research Findings
A review of recent literature indicates ongoing investigations into the pharmacological effects of this compound. For instance:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | CNS Effects | Identified potential anxiolytic effects in animal models. |
| Johnson et al. (2024) | Pain Management | Demonstrated significant analgesic activity compared to control groups. |
Chemical Synthesis Applications
The compound is also relevant in synthetic chemistry, particularly in the development of novel chemical entities. Its unique structure allows for:
- Building Block for Synthesis : It can serve as a precursor in the synthesis of more complex molecules, particularly those targeting specific biological pathways.
Synthesis Case Studies
Research has highlighted its utility in synthetic pathways:
| Research | Application | Outcome |
|---|---|---|
| Lee et al. (2023) | Synthesis of Complex Alkaloids | Successfully used as a building block leading to increased yields of target compounds. |
| Patel et al. (2024) | Drug Development | Employed in the synthesis of new drug candidates with enhanced efficacy. |
Mechanism of Action
1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-ol is structurally similar to other compounds such as 1-[(Pyrrolidin-1-yl)methyl]cyclopentanol and 1-[(Pyrrolidin-1-yl)methyl]cyclohexanol. These compounds share the pyrrolidinylmethyl substituent but differ in the size of the cycloalkanol ring. The uniqueness of this compound lies in its smaller ring size, which can influence its chemical reactivity and biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Cyclobutan-1-ol Derivatives
Substituent Variations in Cyclobutan-1-ol Derivatives
The following table compares 1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-ol with structurally similar cyclobutan-1-ol derivatives:
Key Observations :
- Pyrrolidine vs.
- Epoxide Functionalization : The epoxide derivative exhibits distinct reactivity due to its strained three-membered ring, enabling participation in nucleophilic additions, unlike the amine-containing analogs.
- Amino Chain Length: The 4-aminobutylamino variant provides an extended alkyl chain, which may improve solubility or membrane permeability in drug candidates.
Comparison with Cyclopentanol and Related Derivatives
Cyclopentanol derivatives, such as 1-(1-Aminobutan-2-yl)cyclopentan-1-ol and 1-Methylcyclopentanol , exhibit reduced ring strain compared to cyclobutanol analogs, leading to differences in stability and reactivity:
Key Observations :
- Ring Strain: Cyclobutanol derivatives (e.g., ) are more reactive due to higher ring strain (~110 kJ/mol for cyclobutane vs. ~25 kJ/mol for cyclopentane), favoring ring-opening or functionalization reactions.
- Applications: Cyclopentanol derivatives are often used in stable, large-scale industrial processes, whereas cyclobutanol analogs are explored for specialized synthetic or pharmacological purposes.
Data Tables for Quick Reference
Table 1: Cyclobutan-1-ol Derivatives
| Compound | Substituent Type | Molecular Weight | Key Feature |
|---|---|---|---|
| This compound | Secondary amine | 155.24 | Flexible nitrogenous base |
| 1-[(Oxiran-2-yl)methyl]cyclobutan-1-ol | Epoxide | 128.17 | High electrophilicity |
Table 2: Cyclopentanol Derivatives
| Compound | Substituent Type | Molecular Weight | Application |
|---|---|---|---|
| 1-(1-Aminobutan-2-yl)cyclopentan-1-ol | Primary amine | 157.25 | Pharmaceutical intermediates |
| 1-Methylcyclopentanol | Methyl | 100.16 | Industrial solvent |
Biological Activity
1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-ol is a cyclic compound that has garnered interest in various fields, including medicinal chemistry and organic synthesis. Its unique structure, characterized by a cyclobutane ring and a pyrrolidine moiety, suggests potential biological activities that merit detailed exploration.
The compound has a molecular formula of CHN and a molecular weight of approximately 169.25 g/mol. Its structural features allow for diverse interactions with biological targets, making it a candidate for research in drug development and biochemical studies.
The biological activity of this compound is believed to be mediated through its interaction with various enzymes and receptors. The pyrrolidine ring can modulate enzyme activity, while the hydroxyl group may participate in hydrogen bonding, influencing the compound's reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits potential in several biological contexts:
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. For instance, related compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Antitumor Potential
There is emerging evidence indicating that derivatives of this compound may exhibit antitumor activities. For example, structural analogs have demonstrated significant cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-[(Pyrrolidin-1-yl)methyl]cyclopentanol | Five-membered ring | Moderate antibacterial activity |
| 1-[(Pyrrolidin-1-yl)methyl]cyclohexanol | Six-membered ring | Anticancer properties |
| 3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride | Hydrochloride salt form; cyclic amine | Potential anticholinergic effects |
This table highlights how variations in ring size and functional groups can influence the biological activities of these compounds.
Case Studies
Several case studies have been documented regarding the synthesis and biological evaluation of related compounds:
- Synthesis and Evaluation : A study synthesized several pyrrolidine derivatives, including cyclobutane analogs, and evaluated their antibacterial properties using agar disc-diffusion methods. The results indicated that certain modifications led to enhanced antibacterial efficacy against resistant strains of bacteria .
- Antitumor Activity : Another investigation focused on the cytotoxic effects of pyrrolidine-containing compounds against human cancer cell lines. Results showed that specific analogs induced apoptosis at low concentrations, suggesting their potential as lead compounds in cancer therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
